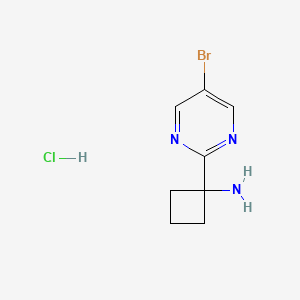

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3.ClH/c9-6-4-11-7(12-5-6)8(10)2-1-3-8;/h4-5H,1-3,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOMWMINBOPRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(C=N2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2135587-14-1 | |

| Record name | 1-(5-bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Bromination: The starting material, pyrimidine, undergoes bromination to introduce a bromine atom at the 5-position.

Cyclobutanation: The brominated pyrimidine is then reacted with a cyclobutane derivative to form the cyclobutan-1-amine structure.

Hydrochloride Formation: Finally, the amine group is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts .

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules[][3].

Common Reagents and Conditions:

Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed[][3].

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce corresponding oxides and amines[3][3].

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrimidines, including 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride, exhibit significant antibacterial activity. For example, research highlights the synthesis of various pyrimidine derivatives that act as selective agonists for serotonin receptors, which may have implications in treating conditions such as depression and anxiety disorders .

In particular, compounds with similar structures have shown efficacy against Mycobacterium tuberculosis, suggesting that 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride could be explored for its anti-tubercular properties .

Selective Serotonin Receptor Agonism

The compound has been evaluated for its agonistic effects on the 5-HT₂C receptor. In vitro assays demonstrated that certain derivatives exhibited high selectivity and potency as agonists, making them potential candidates for further development in treating psychiatric disorders .

Study on Antibacterial Activity

A notable study involved evaluating the antibacterial properties of various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. The findings indicated that certain compounds displayed promising activity against resistant strains of bacteria, which could pave the way for new antibiotic therapies .

Evaluation of Drug-Like Properties

Another case study focused on the pharmacokinetic properties of pyrimidine derivatives similar to 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride. The evaluation included assessments of plasma stability and microsomal stability, revealing that some compounds maintained stability in human plasma and showed low potential for drug-drug interactions due to minimal CYP450 inhibition .

Mecanismo De Acción

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Structural Analogs: Cyclopropane vs. Cyclobutane Derivatives

Compound A : 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride (CAS 2055841-13-7)

- Molecular Formula : C₇H₉BrClN₃

- Molecular Weight : 250.52 g/mol

- Molecular Weight: The cyclopropane analog is lighter than the cyclobutane version (hypothetical molecular weight ~264–268 g/mol for cyclobutane, assuming an additional CH₂ group). Synthetic Utility: The cyclopropane derivative may serve as a more reactive intermediate in Suzuki-Miyaura couplings due to greater strain .

Compound B : 1-(5-Bromopyridin-3-yl)cyclopropan-1-amine hydrochloride (CAS 1993189-05-1)

- Molecular Formula : C₈H₁₀BrClN₂

- Molecular Weight : 249.53 g/mol

- Key Differences :

- Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens). Pyrimidine’s electron-deficient nature enhances electrophilic substitution at the 5-bromo position.

- Bromine Position : Bromine at pyridine’s 3-position vs. pyrimidine’s 5-position, altering regioselectivity in further functionalization .

Heterocycle-Substituted Cyclobutane Derivatives

Compound C : 1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride

- Molecular Features :

- Heterocycle : Thiazole (sulfur and nitrogen) instead of pyrimidine.

- Substituents : 2-Fluorophenyl and methyl groups add steric bulk and alter electronic properties.

- Key Differences :

- Reactivity : Thiazole’s sulfur atom enables unique interactions (e.g., hydrogen bonding, metal coordination) compared to pyrimidine’s nitrogen-rich system.

- Biological Activity : Thiazole derivatives often exhibit antimicrobial or anticancer activity, whereas pyrimidines are common in kinase inhibitors .

Comparative Data Table

| Property | Target Compound (Cyclobutane) | Cyclopropane Analog (Compound A) | Pyridine Analog (Compound B) | Thiazole Derivative (Compound C) |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₁BrClN₃* | C₇H₉BrClN₃ | C₈H₁₀BrClN₂ | C₁₄H₁₆ClFN₂S* |

| Molecular Weight (g/mol) | ~264–268 (estimated) | 250.52 | 249.53 | ~320–330 (estimated) |

| Heterocycle | Pyrimidine | Pyrimidine | Pyridine | Thiazole |

| Key Functional Groups | 5-Bromo, cyclobutane | 5-Bromo, cyclopropane | 3-Bromo, cyclopropane | 2-Fluorophenyl, methyl, thiazole |

| Potential Applications | Kinase inhibitors, covalent binders | Suzuki coupling intermediates | Antibacterial agents | Antimicrobial/anticancer agents |

*Hypothetical values for the target compound and Compound C are inferred from structural analogs.

Research Findings and Implications

- Reactivity : The 5-bromo substituent on pyrimidine (in Compound A and the target) facilitates cross-coupling reactions, whereas the pyridine analog (Compound B) may show reduced reactivity due to fewer electron-withdrawing groups .

- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug development. Cyclobutane’s lower strain vs. cyclopropane may enhance stability in physiological conditions.

- Biological Interactions : Pyrimidine-based compounds (target and Compound A) are more likely to engage in hydrogen bonding with biological targets (e.g., ATP-binding pockets) compared to thiazole or pyridine derivatives .

Actividad Biológica

1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

The compound features a pyrimidine ring substituted with a bromine atom and a cyclobutane moiety attached to an amine group. These structural characteristics are pivotal for its interaction with biological targets.

The biological activity of 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and the amine group facilitate binding to various proteins and enzymes, influencing critical biochemical pathways. Although detailed studies are still required to elucidate these interactions fully, preliminary findings suggest potential inhibition of key enzymes involved in cellular processes.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has shown promising results against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) indicating significant activity:

| Compound | MIC (µM) | % Inhibition |

|---|---|---|

| 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride | 4.9 | 99% |

These findings suggest that the compound could serve as a lead for developing new antitubercular agents .

Study 1: Antimicrobial Evaluation

A high-throughput screening of a diverse chemical library including 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride revealed its effectiveness against Mycobacterium tuberculosis. The study reported an MIC value of 4.9 µM, indicating strong antimicrobial activity .

Study 2: Anticancer Activity

In vitro studies on pyrimidine derivatives have shown that certain compounds can significantly inhibit cancer cell growth. For instance, one study demonstrated that specific pyrimidine analogs inhibited cell migration and invasion in cancer cell lines . This suggests that 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride may also exhibit similar properties.

Q & A

Q. What are the established synthetic protocols for 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine hydrochloride, and what factors critically affect reaction efficiency and product stability?

Methodological Answer: Key synthetic routes include nucleophilic substitution on 5-bromopyrimidine precursors followed by cyclobutane ring formation via [2+2] cycloaddition or strain-driven ring closure. Reaction efficiency depends on solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling). Post-synthesis, stability is enhanced by storing the hydrochloride salt under inert atmospheres at −20°C to prevent hydrolysis of the bromopyrimidine moiety. Purity should be verified via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic techniques are most effective in confirming the molecular structure and purity of this compound, and how should spectral data be interpreted?

Methodological Answer: Use a combination of / NMR to confirm cyclobutane ring protons (δ 2.5–3.5 ppm) and pyrimidine protons (δ 8.0–9.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]: ~286.0 Da). X-ray crystallography resolves stereochemistry, while IR spectroscopy identifies amine hydrochloride stretches (~2500–3000 cm). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. What are the key considerations for selecting solvents and storage conditions to maintain the compound’s chemical integrity?

Methodological Answer: Use anhydrous DMSO or ethanol for solubility studies due to the compound’s polar nature. Avoid protic solvents (e.g., water) for long-term storage to prevent hydrolysis of the bromine substituent. Store lyophilized powder in amber vials under argon at −20°C, with periodic stability checks via TLC to detect degradation (e.g., free amine formation) .

Q. How can researchers identify and quantify synthetic byproducts or degradation products using chromatographic methods?

Methodological Answer: Employ UPLC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate byproducts. Quantify impurities via external calibration curves. For degradation studies, accelerate aging under stress conditions (40°C, 75% humidity) and monitor via -NMR peak integration for loss of parent compound .

Q. What standardized procedures exist for determining solubility and partition coefficients (logP) of this compound?

Methodological Answer: Use the shake-flask method: dissolve the compound in octanol/water (1:1), agitate for 24 hrs, and quantify concentrations via UV-Vis spectroscopy. LogP is calculated as . Solubility in buffer solutions (pH 1–10) is measured using nephelometry, with data critical for bioavailability predictions in pharmacological studies .

Advanced Research Questions

Q. How can DFT calculations and kinetic studies elucidate electronic factors influencing the bromopyrimidine moiety’s reactivity?

Methodological Answer: Perform DFT (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic attack sites (e.g., C5 bromine). Correlate with experimental kinetic data (e.g., for SNAr reactions) under varying pH. Use Eyring plots to compare activation energies, validating computational trends .

Q. What approaches reconcile discrepancies between theoretical predictions and experimental results in catalytic coupling reactions?

Methodological Answer: Apply multivariate regression to identify outlier conditions (e.g., solvent dielectric effects unaccounted for in simulations). Use in situ IR spectroscopy to detect transient intermediates not modeled computationally. Cross-validate with isotopic labeling (e.g., -pyrimidine) to track mechanistic pathways .

Q. How should orthogonal protection-deprotection strategies be designed for multi-step syntheses using this compound as an intermediate?

Methodological Answer: Protect the cyclobutane amine with tert-butoxycarbonyl (Boc) groups before bromopyrimidine functionalization. Deprotect using TFA/CHCl (1:4) post-coupling. Monitor side reactions via -NMR if fluorinated protecting groups are used .

Q. Which statistical models optimize reaction parameters for large-scale synthesis while minimizing side reactions?

Methodological Answer: Implement a Box-Behnken design (DoE) to test factors: catalyst loading (5–15 mol%), temperature (50–90°C), and solvent (DMF vs. DMSO). Analyze response surfaces for yield and impurity levels. Validate robustness using Monte Carlo simulations .

Q. How can isotopic labeling and 2D NMR investigate the cyclobutane ring’s conformational dynamics?

Methodological Answer: Synthesize -labeled cyclobutane via photochemical [2+2] cycloaddition of -ethylene. Use - HSQC NMR at variable temperatures (25–60°C) to detect ring puckering. Compare with DFT-optimized geometries to quantify strain energy .

Q. What strategies validate biological activity data when assay results conflict?

Methodological Answer: Cross-test in orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays). Use Hill slopes to assess cooperativity anomalies. Validate target engagement via CETSA (Cellular Thermal Shift Assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.